molecular formula C9H10ClNO3S B186543 N-[4-(2-chloroacetyl)phenyl]methanesulfonamide CAS No. 64488-52-4

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide

Cat. No.: B186543
CAS No.: 64488-52-4
M. Wt: 247.7 g/mol
InChI Key: DRQKKEYKSSAVTO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amide derivatives .

Scientific Research Applications

Mechanism of Action

Biological Activity

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀ClNO₃S. It features a chloroacetyl group attached to a phenyl ring and a methanesulfonamide functional group. The presence of the chloroacetyl moiety enhances reactivity, making it a potential candidate for various biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
  • Disruption of Cellular Processes : By binding to cellular targets, it can interfere with normal cellular functions, potentially leading to cell death.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative Bacteria : Limited effectiveness against Escherichia coli.
  • Fungi : Moderate activity against Candida albicans.

The compound's antimicrobial efficacy is influenced by the position and nature of substituents on the phenyl ring, as demonstrated in quantitative structure-activity relationship (QSAR) analyses .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7), colon cancer (HT-29), and leukemia (K562).
  • Mechanisms : Molecular docking studies suggest that it binds effectively to cancer cell receptors, inhibiting their proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study involving the synthesis of N-substituted chloroacetamides demonstrated that compounds with halogenated phenyl groups showed enhanced antimicrobial activity due to increased lipophilicity, facilitating better membrane penetration .
    • In tests against E. coli, S. aureus, and C. albicans, this compound displayed varying degrees of effectiveness, confirming its potential as an antimicrobial agent.
  • Anticancer Properties :
    • Research on derivatives of N-(substituted phenyl)-2-chloroacetamides indicated promising results in inhibiting the growth of human breast cancer cells (MCF7). Compounds were evaluated using the Sulforhodamine B assay, revealing significant cytotoxic effects at specific concentrations .
    • Molecular docking studies highlighted that certain derivatives exhibited strong binding affinities to target proteins involved in cancer progression, suggesting a viable pathway for therapeutic development .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureus, MRSAEffective; influenced by substituents
Escherichia coliLess effective
Candida albicansModerate effectiveness
AnticancerHuman breast cancer (MCF7)Significant cytotoxicity observed
Human colon cancer (HT-29)Cytotoxic effects noted

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-15(13,14)11-8-4-2-7(3-5-8)9(12)6-10/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQKKEYKSSAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070102
Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64488-52-4
Record name N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64488-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(4-(2-chloroacetyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064488524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]-
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Record name Methanesulfonamide, N-[4-(chloroacetyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0070102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-[4-(2-chloroacetyl)phenyl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a flask containing 128.4 g (0.75 mole) of N-phenylmethanesulfonamide, 169.5 g (1.50 mole) of chloroacetyl chloride in 1 L of methylene chloride under an atmosphere of nitrogen and cooled to about -10° C. add 300 g (2.25 mole) of aluminum chloride. Stir the resulting mixture for about 2 hours at -10° C. then warm to room temperature for about 16 hours. Pour the reaction mixture onto 2 Kg of ice containing 600 mL of concentrated hydrochloric acid. Collect the precipitate and wash with methanol (3×300 mL) and dry in vacuo to give the title compound.
Quantity
128.4 g
Type
reactant
Reaction Step One
Quantity
169.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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